molecular formula C22H23N3O5S B14931606 N-benzyl-4-{[(2,4-dimethoxyphenyl)carbamoyl]amino}benzenesulfonamide

N-benzyl-4-{[(2,4-dimethoxyphenyl)carbamoyl]amino}benzenesulfonamide

Cat. No.: B14931606
M. Wt: 441.5 g/mol
InChI Key: IUQNJZXAEXSRNN-UHFFFAOYSA-N
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Description

N-benzyl-4-{[(2,4-dimethoxyphenyl)carbamoyl]amino}benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzyl group, a dimethoxyphenyl group, and a benzenesulfonamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-{[(2,4-dimethoxyphenyl)carbamoyl]amino}benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzyl Group: The benzyl group can be introduced through a benzylation reaction using benzyl chloride and a suitable base.

    Sulfonamide Formation: The final step involves the reaction of the intermediate product with benzenesulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-{[(2,4-dimethoxyphenyl)carbamoyl]amino}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-4-{[(2,4-dimethoxyphenyl)carbamoyl]amino}benzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-4-{[(2,4-dimethoxyphenyl)carbamoyl]amino}benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide
  • N-benzyl-4-[2-(dimethylsulfamoylamino)ethoxy]benzenesulfonamide

Uniqueness

N-benzyl-4-{[(2,4-dimethoxyphenyl)carbamoyl]amino}benzenesulfonamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of benzyl, dimethoxyphenyl, and sulfonamide groups makes it a valuable compound for various applications.

Properties

Molecular Formula

C22H23N3O5S

Molecular Weight

441.5 g/mol

IUPAC Name

1-[4-(benzylsulfamoyl)phenyl]-3-(2,4-dimethoxyphenyl)urea

InChI

InChI=1S/C22H23N3O5S/c1-29-18-10-13-20(21(14-18)30-2)25-22(26)24-17-8-11-19(12-9-17)31(27,28)23-15-16-6-4-3-5-7-16/h3-14,23H,15H2,1-2H3,(H2,24,25,26)

InChI Key

IUQNJZXAEXSRNN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3)OC

Origin of Product

United States

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